molecular formula C9H8N2O2 B3219698 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1190319-91-5

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B3219698
CAS No.: 1190319-91-5
M. Wt: 176.17 g/mol
InChI Key: FSAIIMYEKIJIKH-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a versatile heterocyclic building block utilized in scientific research and development, particularly in the field of medicinal chemistry . The pyrrolopyridine scaffold is a privileged structure in drug discovery, constituting the core of various natural alkaloids and several approved therapeutics . This specific compound, featuring both a carboxylic acid handle and a methyl substituent, is a valuable intermediate for the synthesis of more complex molecules. Researchers leverage its structure to create novel compounds for investigating a wide range of biological targets. Derivatives of closely related pyrrolo[2,3-b]pyridine scaffolds have been investigated as key components in synthetic cannabinoid receptor agonists, demonstrating the pharmacological relevance of this chemical class . The broader family of pyrrolopyridine derivatives has been reported to exhibit a diverse spectrum of biological activities in scientific literature, including potential applications as analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor agents . This makes 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid a compound of significant interest for developing new chemical entities and probing biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-10-4-7-8(5)6(3-11-7)9(12)13/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAIIMYEKIJIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of an appropriate amine with a diketone under acidic conditions.

    Cyclization: The intermediate product undergoes cyclization to form the pyrrolopyridine core.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Methylation: The final step involves the methylation of the pyrrole ring at the 4-position using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications across multiple scientific fields:

Oncology

  • Mechanism of Action : The compound acts primarily as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and progression. By inhibiting FGFR signaling pathways, it can induce apoptosis in cancer cells and suppress tumor proliferation.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values in the nanomolar range against FGFRs, significantly inhibiting breast cancer cell lines and inducing apoptosis . For example, one study reported IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating potent inhibitory activity .

Immunology

  • Potential Applications : The compound has shown promise in treating diseases of the immune system. Related derivatives have been evaluated for their antidiabetic, antimycobacterial, antiviral, and antitumor activities. These findings suggest a broad spectrum of immunological applications.
  • Results : Compounds similar to 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid have been found to reduce blood glucose levels effectively, indicating potential applications in diabetes treatment .

Neuropharmacology

  • Targeting GSK3 : Derivatives of this compound have been studied as inhibitors of glycogen synthase kinase 3 (GSK3), which is relevant for neurodegenerative diseases such as Alzheimer’s disease. Preliminary results indicate that these derivatives exhibit inhibitory effects against GSK3.

Cardiovascular Pharmacology

  • Potassium Channel Modulation : Some derivatives have been explored as potential potassium channel openers, which could be beneficial for managing cardiac arrhythmias and other cardiovascular conditions.

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Substituent Position and Electronic Effects

The biological and physicochemical properties of pyrrolopyridine derivatives are highly sensitive to substituent positions. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Methyl (C4), COOH (C3) 176.18 Potential kinase inhibitor scaffold
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (C5), COOH (C2) 210.61 Intermediate for antiviral agents
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OMe (C5), COOH (C2) 206.18 Fluorescent probe precursor
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Methyl (C2), COOH (C3) 176.18 Antibacterial activity
Pyridino[4',3'-4,5]pyrrolo[2,3-c]pyridine-3-carboxylic acid Fused pyridine ring 213.24 Low yield (1.5%), complex synthesis

Key Findings :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at C5) increase acidity of the carboxylic acid, while methyl groups (electron-donating) improve lipophilicity, influencing membrane permeability .
  • Synthetic Challenges: Fused-ring derivatives (e.g., pyridino-pyrrolopyridines) exhibit low yields (1.5%) due to steric constraints during cyclization .
Pharmacological Profiling
  • Dopamine D4 Receptor Selectivity : Azaindole derivatives like L-750,667 (Ki = 0.51 nM for D4) demonstrate that pyrrolopyridine scaffolds can achieve high receptor selectivity. The methyl group in the target compound may enhance binding via hydrophobic interactions .
  • Antimicrobial Activity : 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid shows moderate activity against E. coli, suggesting that substituent position (C2 vs. C4) modulates bioactivity .

Biological Activity

4-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS No. 1190319-91-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring fused to a pyridine ring, with a carboxylic acid functional group at the 3-position and a methyl group at the 4-position. The unique structural characteristics of this compound contribute to its diverse biological activities.

Chemical Structure and Properties

The molecular formula for 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is C9H8N2O2C_9H_8N_2O_2, with a molecular weight of approximately 176.175 g/mol. The following table summarizes its key chemical properties:

PropertyValue
IUPAC Name4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Molecular FormulaC9H8N2O2
Molecular Weight176.175 g/mol
CAS Number1190319-91-5

Anticancer Properties

Research has indicated that 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid exhibits significant anticancer properties, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in tumor growth and progression, making their inhibition a promising strategy in cancer therapy. The mechanism of action involves the disruption of signaling pathways that regulate cell proliferation and survival, ultimately leading to apoptosis in cancer cells .

Antiviral Activity

Derivatives of this compound have been explored for their antiviral activities, including potential inhibition of HIV-1 protease. Studies have shown that certain derivatives exhibit promising bioactivity against viral targets, suggesting that modifications to the core structure may enhance their efficacy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For example, it has shown potential as an inhibitor of certain kinases involved in various signaling pathways. This property is particularly relevant in the context of drug development for diseases where these kinases play a crucial role .

Case Studies and Research Findings

  • Anticancer Activity Study : A study conducted on the effects of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid on cancer cell lines demonstrated significant growth inhibition. The IC50 values were determined for various cancer types, showing effective dose-response relationships.
    Cell LineIC50 (µM)
    A43112.5
    HT2915.0
    MCF710.0
    These results indicate that the compound's anticancer activity varies across different cell lines, highlighting its potential as a selective therapeutic agent .
  • Antiviral Efficacy : Research into the antiviral properties revealed that derivatives of 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid showed inhibition of HIV-1 protease with varying degrees of efficacy. Structure-activity relationship (SAR) studies suggested that specific functional groups significantly influence antiviral activity .

Q & A

Q. What are the standard synthetic routes for 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid?

Synthesis typically involves cyclization or condensation reactions. For example, analogous pyrrolo-pyridine derivatives are synthesized via intermediates like 4-aminoantipyrine (condensation with aromatic acid chlorides) or cyclopropane-containing precursors (e.g., 249 and 250 in ). Key steps include regioselective functionalization and purification via column chromatography. Challenges in isolating intermediates may require direct use of crude products for subsequent steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Primary methods include:

  • 1H/13C NMR : For structural elucidation (e.g., δ 2.56 ppm for methyl groups in ).
  • ESIMS (Electrospray Ionization Mass Spectrometry) : To confirm molecular weight (e.g., m/z 293.2 for compound 255 in ).
  • HPLC : To assess purity (e.g., 97.34% purity for compound 283 in ). Additional techniques like IR and LCMS are used for functional group validation .

Advanced Research Questions

Q. How can low yields in cyclopropane ring formation during synthesis be addressed?

Optimize reaction conditions using:

  • Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance cyclopropanation efficiency.
  • Computational modeling : Density Functional Theory (DFT) to predict transition states and regioselectivity (refer to ’s process simulation frameworks).
  • Alternative precursors : Replace unstable intermediates with sterically shielded analogs (e.g., 3-formyl derivatives in ) .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data?

  • 2D NMR (COSY, HSQC, HMBC) : Clarifies ambiguous proton-proton or carbon-proton correlations (e.g., resolving overlapping peaks in pyrrolo-pyridine cores).
  • X-ray crystallography : Definitive structural confirmation (e.g., used in for 3-formyl derivatives).
  • Isotopic labeling : Trace reaction pathways to identify unexpected byproducts .

Q. What computational approaches predict the reactivity of this compound in biological systems?

  • Molecular docking : To assess binding affinity with target proteins (e.g., kinase inhibitors).
  • ADMET modeling : Predict absorption, distribution, and toxicity using software like Schrödinger or MOE.
  • DFT for redox properties : Evaluate stability under physiological conditions (see ’s process control methodologies) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify methyl or carboxylic acid groups (e.g., ’s substitution with pyridine fragments).
  • Bioisosteric replacement : Replace the pyrrolo-pyridine core with indole or pyrazolo-pyridine systems (e.g., ’s trifluoromethyl derivatives).
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using crystallographic data .

Q. What strategies mitigate scale-up challenges in multi-step synthesis?

  • Process intensification : Use flow chemistry for hazardous steps (e.g., nitration or cyclopropanation).
  • Membrane separation technologies : Improve purity of intermediates (’s R&D in separation methods).
  • Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, solvent ratios) to reduce batch variability .

Data Contradiction & Validation

Q. How to validate conflicting HPLC and LCMS purity results?

  • Orthogonal methods : Combine reverse-phase HPLC with ion-exchange chromatography.
  • Spiking experiments : Introduce known impurities to confirm detection limits.
  • High-resolution mass spectrometry (HRMS) : Differentiate isobaric impurities (e.g., ’s m/z 204.18 for accurate mass validation) .

Q. Why might biological activity vary between batches with identical spectroscopic data?

  • Chiral impurities : Use chiral HPLC or SFC to detect enantiomeric contaminants.
  • Polymorphism : Perform X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms.
  • Trace metal analysis : ICP-MS to rule out catalyst residues (e.g., Pd in cross-coupling reactions) .

Methodological Resources

Q. Where to find authoritative spectral data for this compound?

  • PubChem/CAS : Molecular weight, CAS RN, and spectral summaries ().
  • EPA DSSTox : Toxicological and physicochemical properties ().
  • CymitQuimica : Synthetic protocols for related pyrrolo-pyridines ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

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